4-Chloro-2-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-Chloro-2-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the use of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone and 3-amino acrylonitrile.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide.
Final Product: The resulting product is this compound, which can be purified and isolated for further use.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, recycling of solvents and reagents is often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a carboxylic acid group instead of a nitrile group.
4-(Trifluoromethyl)nicotinic acid: Lacks the chloro group but retains the trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)nicotinonitrile: Similar structure but with the chloro and trifluoromethyl groups in different positions.
Uniqueness
4-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and trifluoromethyl group on the nicotinonitrile scaffold makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H2ClF3N2 |
---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-2-13-6(4(5)3-12)7(9,10)11/h1-2H |
InChI Key |
PXJIMRGDXYVPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)C(F)(F)F |
Origin of Product |
United States |
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